

Application Note: Isolation and Characterization of Captopril Impurity J

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Compound of Interest

Compound Name: Captopril EP Impurity J

Cat. No.: B121658

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Introduction

Captopril is a potent, orally active angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1] During the synthesis and storage of Captopril, various impurities can arise, which may affect the drug's efficacy and safety. Regulatory agencies require the identification and characterization of impurities above a certain threshold. Captopril Impurity J, chemically known as (2S)-1-[(2S)-3-(Acetylsulfonyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid or S-acetylcaptopril, is a potential process-related impurity or degradation product.[2][3][4]

This application note provides a detailed protocol for the isolation and characterization of Captopril Impurity J. The methods described herein are intended to guide researchers in obtaining a pure sample of the impurity for use as a reference standard and for further toxicological evaluation.

Table 1: Chemical and Physical Properties of Captopril and Impurity J

Property	Captopril	Captopril Impurity J (S-acetylcaptopril)
Systematic Name	(2S)-1-[(2S)-3-sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid	(2S)-1-[(2S)-3-(acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid[2][4]
CAS Number	62571-86-2	64838-55-7[2]
Molecular Formula	C ₉ H ₁₅ NO ₃ S	C ₁₁ H ₁₇ NO ₄ S[2]
Molecular Weight	217.29 g/mol	259.32 g/mol [2]
Structure		

Experimental Protocols

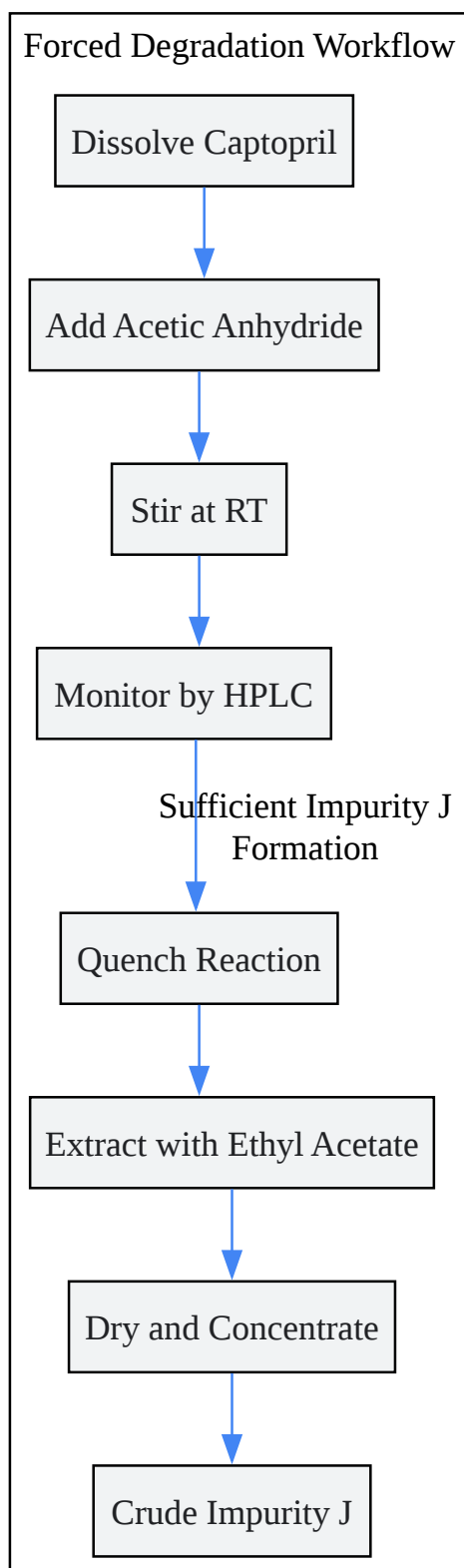
Generation of Captopril Impurity J via Forced Degradation

To obtain a sufficient quantity of Captopril Impurity J for isolation, a forced degradation study can be performed. Acetylation of the thiol group in Captopril can be induced under specific conditions.

Protocol:

- **Sample Preparation:** Dissolve 1 gram of Captopril in 100 mL of a 1:1 (v/v) mixture of acetonitrile and water.
- **Reagent Addition:** Add 1.5 molar equivalents of acetic anhydride to the solution.
- **Reaction:** Stir the reaction mixture at room temperature (20-25°C) for 4 hours.
- **Monitoring:** Monitor the reaction progress by injecting 10 µL of the reaction mixture into an analytical HPLC system every hour (see section 2.3 for HPLC conditions). The formation of Impurity J will be observed as a new peak with a different retention time from Captopril.

- Quenching: Once a significant amount of Impurity J is formed, quench the reaction by adding 50 mL of water and adjusting the pH to 7.0 with a 1 M sodium bicarbonate solution.
- Extraction: Extract the aqueous solution three times with 100 mL of ethyl acetate.
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product enriched with Captopril Impurity J.



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Caption: Workflow for the generation of Captopril Impurity J.

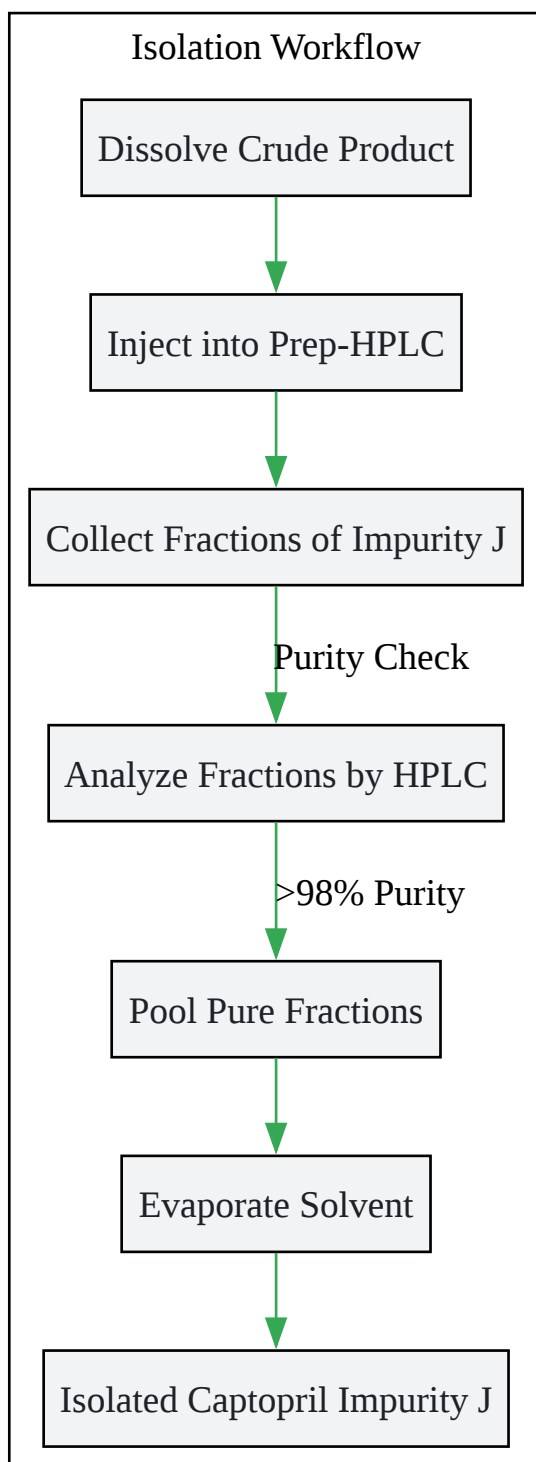
Isolation of Captopril Impurity J by Preparative HPLC

The crude product obtained from the forced degradation is then subjected to preparative high-performance liquid chromatography (prep-HPLC) to isolate pure Captopril Impurity J.

Protocol:

- Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase.
- Preparative HPLC System:
 - Column: C18, 10 μ m, 250 x 21.2 mm
 - Mobile Phase A: 0.1% Formic acid in Water
 - Mobile Phase B: 0.1% Formic acid in Acetonitrile
 - Gradient:
 - 0-5 min: 20% B
 - 5-30 min: 20% to 60% B
 - 30-35 min: 60% B
 - 35-40 min: 60% to 20% B
 - 40-45 min: 20% B
 - Flow Rate: 20 mL/min
 - Detection: UV at 220 nm
 - Injection Volume: 1-5 mL, depending on the concentration of the dissolved crude product.
- Fraction Collection: Collect the fractions corresponding to the peak of Captopril Impurity J.
- Purity Check: Analyze the collected fractions using analytical HPLC (see section 2.3) to confirm purity.

- Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator followed by lyophilization) to obtain the isolated Captopril Impurity J as a solid.



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Caption: Workflow for the isolation of Captopril Impurity J.

Characterization of Captopril Impurity J

The isolated impurity should be thoroughly characterized to confirm its identity and purity.

Protocol:

- HPLC System:
 - Column: C18, 5 μ m, 250 x 4.6 mm
 - Mobile Phase A: 0.1% Phosphoric acid in Water
 - Mobile Phase B: Acetonitrile
 - Gradient:
 - 0-1 min: 95% A, 5% B
 - 1-20 min: 95% A to 50% A, 5% B to 50% B
 - 20-25 min: 50% A, 50% B
 - 25-26 min: 50% A to 95% A, 50% B to 5% B
 - 26-30 min: 95% A, 5% B
 - Flow Rate: 1.2 mL/min[1][5]
 - Column Temperature: 30°C
 - Detection: UV at 215 nm
 - Injection Volume: 10 μ L
- Sample Preparation: Prepare a solution of the isolated Captopril Impurity J in the mobile phase at a concentration of approximately 0.1 mg/mL.

- Analysis: Inject the sample and determine the purity by calculating the area percentage of the main peak.

Protocol:

- MS System: A high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.
- Ionization Mode: Positive
- Infusion: Infuse a dilute solution of the isolated impurity in methanol directly into the mass spectrometer.
- Data Acquisition: Acquire the full scan mass spectrum to determine the accurate mass of the molecular ion ($[M+H]^+$).
- Fragmentation Analysis (MS/MS): Select the molecular ion for collision-induced dissociation (CID) to obtain the fragmentation pattern.

Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of the isolated Captopril Impurity J in a suitable deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$).
- NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
- Experiments: Acquire 1H NMR and ^{13}C NMR spectra.
- Data Analysis: Interpret the chemical shifts, coupling constants, and integration values to confirm the structure of S-acetylcaptopril.

Data Presentation

Table 2: Representative HPLC Data

Compound	Retention Time (min)	Purity (%)
Captopril	~ 8.5	> 99.5
Captopril Impurity J	~ 12.2	> 98.0 (after isolation)

Table 3: Representative Mass Spectrometry Data for Captopril Impurity J

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	260.0951	260.0948
Major Fragments		
[M+H - CH ₂ CO] ⁺	218.0845	218.0842
[M+H - SCOCH ₃] ⁺	186.0866	186.0863
[Proline fragment]	116.0706	116.0703

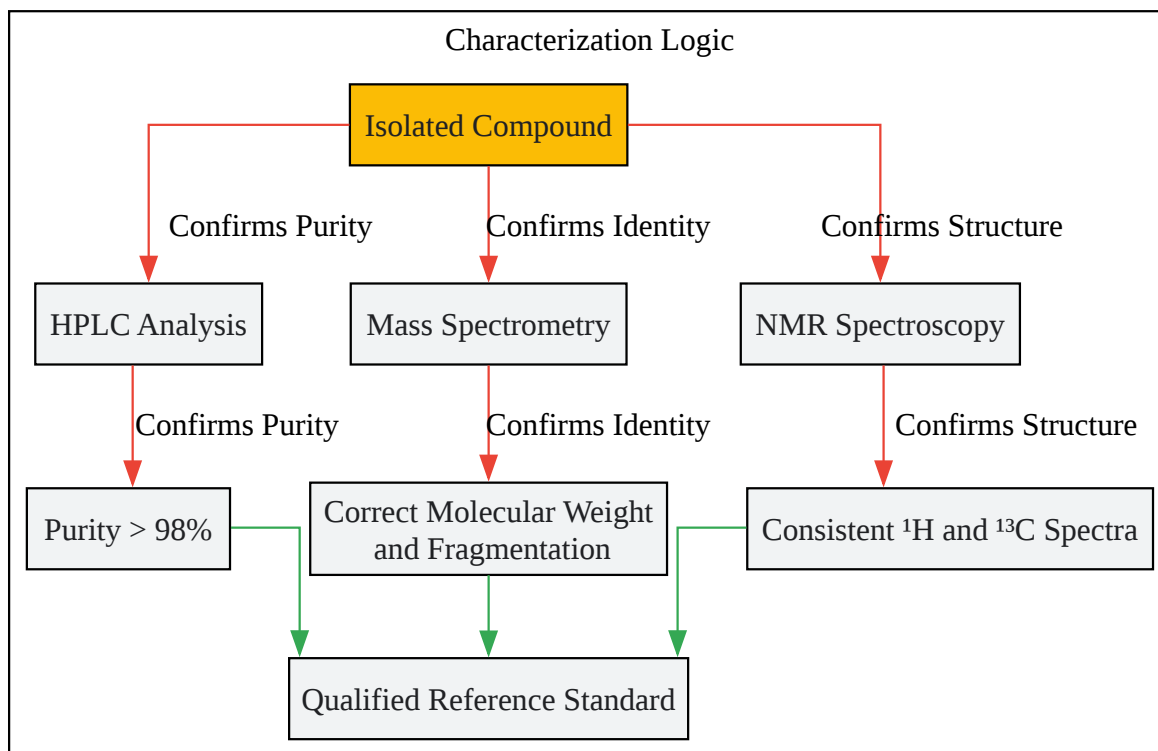
Table 4: Representative ¹H NMR Data for Captopril Impurity J (400 MHz, CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
1.15	d	3H	-CH ₃ (methyl on propanoyl)
1.80-2.20	m	4H	Pyrrolidine ring protons
2.35	s	3H	-S-CO-CH ₃
2.80-3.10	m	1H	-CH- (on propanoyl)
3.20-3.40	m	2H	-S-CH ₂ -
3.50-3.80	m	2H	Pyrrolidine ring protons
4.40	t	1H	Pyrrolidine ring proton
10.5 (broad s)	s	1H	-COOH

Table 5: Representative ¹³C NMR Data for Captopril Impurity J (100 MHz, CDCl₃)

Chemical Shift (ppm)	Assignment
16.5	-CH ₃ (methyl on propanoyl)
24.8	Pyrrolidine ring carbon
28.9	Pyrrolidine ring carbon
30.5	-S-CO-CH ₃
35.2	-S-CH ₂ -
46.8	-CH- (on propanoyl)
47.5	Pyrrolidine ring carbon
58.9	Pyrrolidine ring carbon
174.2	-COOH
175.8	-CO-N-
195.6	-S-CO-CH ₃

Logical Relationships



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Caption: Logical flow for the characterization and qualification of Captopril Impurity J.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the generation, isolation, and characterization of Captopril Impurity J. The successful isolation and characterization of this impurity are crucial for ensuring the quality and safety of Captopril drug products. The provided data tables and workflows serve as a valuable resource for researchers in the pharmaceutical industry.

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